molecular formula C10H9F3O2 B8537163 5-(Trifluoromethoxy)indan-1-ol CAS No. 1400702-22-8

5-(Trifluoromethoxy)indan-1-ol

Cat. No.: B8537163
CAS No.: 1400702-22-8
M. Wt: 218.17 g/mol
InChI Key: HDBVHUFMISYAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethoxy)indan-1-ol is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

1400702-22-8

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2

InChI Key

HDBVHUFMISYAOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2S)-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine (33 mg, 0.1 mmol) obtained in a similar manner to the method of European Journal of Organic Chemistry, 1999, p. 1775 (Eur. J. Org. Chem. 1999, 1775) was suspended in tetrahydrofuran (5 mL), and then thereto was added borane dimethylsulfide complex (10 mol/L, 0.1 mL, 1 mmol) at room temperature. The mixture was stirred at the same temperature for 20 minutes, and then thereto was added in divided portions 5-trifluoromethoxyindan-1-one (0.217 g, 1 mmol) obtained in a similar manner to the method of U.S. Pat. No. 6,159,996 over 1 hour, and the mixture was stirred at room temperature overnight. The mixture was cooled to 5° C., and then thereto was added methanol (2 mL). The mixture was stirred at the same temperature for 1 hour, and then the reaction solution was concentrated, and then thereto was added chloroform. The chloroform solution was poured into saturated aqueous ammonium chloride solution, and extracted with chloroform three times, and the organic layer was washed with saturated brine. The resultant was dried over magnesium sulfate, and then concentrated. To the resulting residue were added diethyl ether and hexane, and the generated white solid was filtered off. The filtrate was concentrated to give a crude 5-(trifluoromethoxy)indan-1-ol (62.5 mg). The resultant was used in the next step without further purification.
Quantity
0.217 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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